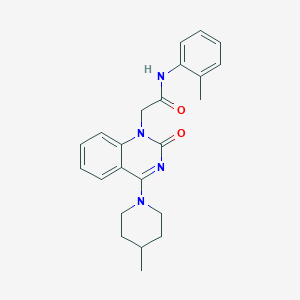

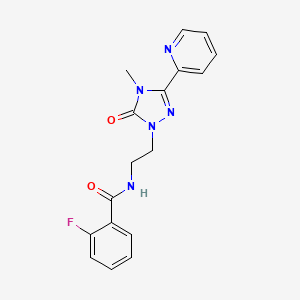

(2-((Difluoromethyl)sulfonyl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains difluoromethyl, sulfonyl, phenyl, isoxazole, and piperazine groups. Difluoromethyl phenyl sulfone, a related compound, is a reagent used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, difluoromethylation processes have seen significant advances. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S .Chemical Reactions Analysis

Difluoromethyl phenyl sulfone, a related compound, is used in the gem-difluoroolefination of aldehydes and ketones. It’s also used as a reagent in the nucleophilic difluoro (sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .Scientific Research Applications

Therapeutic Agent Development

Compounds structurally related to "(2-((Difluoromethyl)sulfonyl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone" have been synthesized and studied for their therapeutic potentials. For example, a study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, showing good enzyme inhibitory activity, notably against acetyl- and butyrylcholinesterase, and demonstrated antimicrobial activity against various bacterial strains. These findings suggest a potential for developing therapeutic agents targeting neurological disorders and infections (Hussain et al., 2017).

Antimicrobial Activity

Another area of application involves antimicrobial properties. For instance, novel 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and showed significant antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). This suggests the compound could potentially be modified for antimicrobial applications.

Material Science Applications

In material science, compounds with sulfonate functionalities, akin to the difluoromethylsulfonyl group, have been utilized in synthesizing sulfonated polybenzimidazoles for proton exchange membranes. These materials exhibit excellent thermal stability, mechanical properties, and low methanol permeability, making them suitable for fuel cell applications (Liu et al., 2014).

Enzyme Inhibition for Alzheimer’s Disease

Furthermore, multifunctional amides synthesized from similar compounds have shown moderate enzyme inhibitory potentials, indicating potential applications in developing Alzheimer’s disease therapeutics. This highlights the compound's potential role in neurodegenerative disease research and treatment (Hassan et al., 2018).

Future Directions

Properties

IUPAC Name |

[2-(difluoromethylsulfonyl)phenyl]-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O4S/c1-12-13(10-20-26-12)11-21-6-8-22(9-7-21)16(23)14-4-2-3-5-15(14)27(24,25)17(18)19/h2-5,10,17H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRBFYJXWDBKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2766751.png)

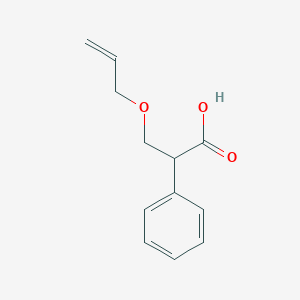

![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)

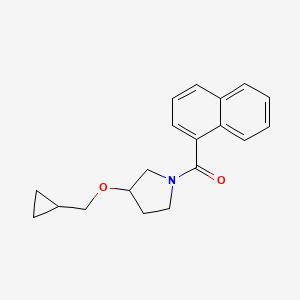

![(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766758.png)

![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)

![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)

![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)